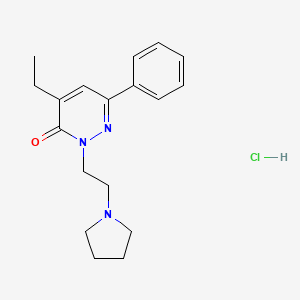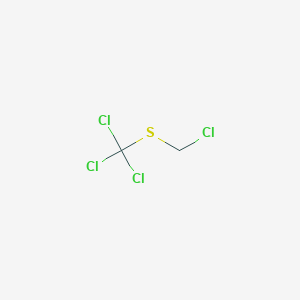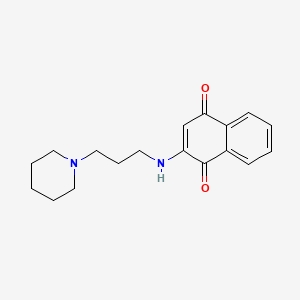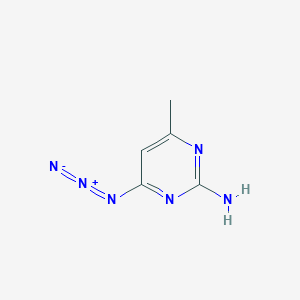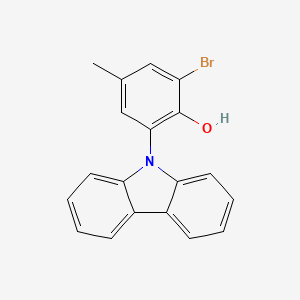
2-Bromo-6-(9H-carbazol-9-YL)-4-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-(9H-carbazol-9-YL)-4-methylphenol is an organic compound with the molecular formula C19H14BrNO It is a derivative of phenol, featuring a bromine atom at the 2-position, a carbazole moiety at the 6-position, and a methyl group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(9H-carbazol-9-YL)-4-methylphenol typically involves the bromination of 4-methylphenol followed by the introduction of the carbazole moiety. One common method includes:
Bromination: 4-methylphenol is treated with bromine in the presence of a catalyst to introduce the bromine atom at the 2-position.
Carbazole Introduction: The brominated product is then reacted with carbazole under specific conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-6-(9H-carbazol-9-YL)-4-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrogenated phenol derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Bromo-6-(9H-carbazol-9-YL)-4-methylphenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices.
Mecanismo De Acción
The mechanism of action of 2-Bromo-6-(9H-carbazol-9-YL)-4-methylphenol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The carbazole moiety is known for its ability to intercalate with DNA, which can lead to potential anticancer activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4-methylphenol: Lacks the carbazole moiety, making it less complex and potentially less active in certain applications.
6-(9H-carbazol-9-YL)-4-methylphenol: Lacks the bromine atom, which may affect its reactivity and applications.
2-Bromo-6-(9H-carbazol-9-YL)phenol: Similar structure but without the methyl group, which can influence its physical and chemical properties.
Uniqueness
2-Bromo-6-(9H-carbazol-9-YL)-4-methylphenol is unique due to the combination of the bromine atom, carbazole moiety, and methyl group
Propiedades
Número CAS |
620987-79-3 |
|---|---|
Fórmula molecular |
C19H14BrNO |
Peso molecular |
352.2 g/mol |
Nombre IUPAC |
2-bromo-6-carbazol-9-yl-4-methylphenol |
InChI |
InChI=1S/C19H14BrNO/c1-12-10-15(20)19(22)18(11-12)21-16-8-4-2-6-13(16)14-7-3-5-9-17(14)21/h2-11,22H,1H3 |
Clave InChI |
CUUMWQVIPZPABD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)Br)O)N2C3=CC=CC=C3C4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



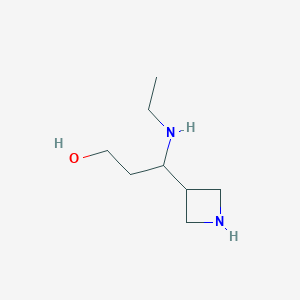
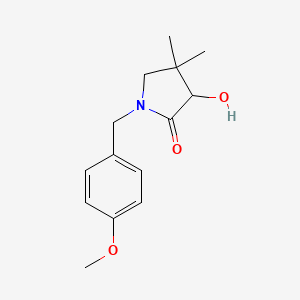
![[Oxido(3,7,11-trimethyldodeca-2,6,10-trienoxy)phosphoryl] phosphate](/img/structure/B13969583.png)
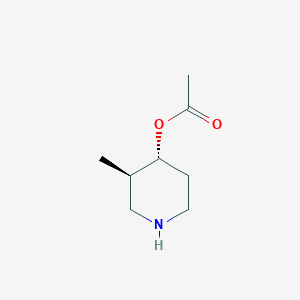
![(5Z)-benzyl 7-[(1R,2R,3R)-3-benzyloxy-2-[(E)-4,4-difluoro-3-oxooct-1-enyl]-5-oxocyclopentyl]hept-5-enoate](/img/structure/B13969591.png)
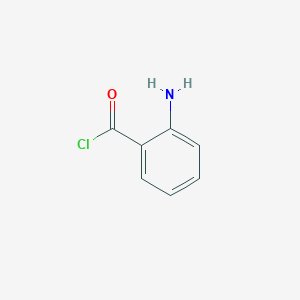

![2-(Bromomethyl)-6-azaspiro[3.4]octane](/img/structure/B13969613.png)
